benzothiohydrazide

Vue d'ensemble

Description

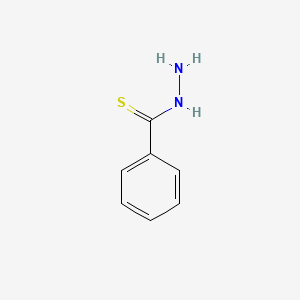

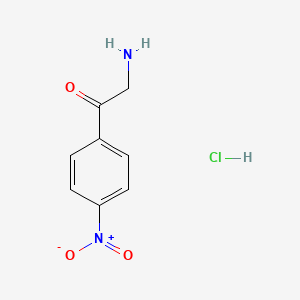

Benzenecarbothiohydrazide, commonly referred to as benzohydrazide, is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a benzene ring attached to a carbothiohydrazide functional group.

Synthesis Analysis

The synthesis of benzohydrazide derivatives has been explored in several studies. For instance, a "one-pot" reaction method has been employed to synthesize a range of benzohydrazide derivatives, which were then structurally characterized using spectroscopic techniques such as 1H NMR and EI-MS . Another study reported the synthesis of novel benzohydrazide and benzoic acid derivatives, which were characterized by NMR spectroscopy and single-crystal X-ray crystallography .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives has been extensively studied. Single-crystal X-ray crystallography has revealed that some derivatives exhibit a planar structure or a significant dihedral angle between the benzene rings . The crystal structures often feature hydrogen bonding, forming chains or sheets that contribute to a three-dimensional supramolecular network .

Chemical Reactions Analysis

Benzohydrazide derivatives undergo various chemical reactions. Electrochemical reduction of arylidene benzohydrazides in moderate acid solution leads to the formation of benzamide and benzylamines, with the cleavage of the nitrogen-nitrogen bond being a key step . Additionally, benzohydrazide derivatives have been shown to exhibit urease inhibitory activity, with structure-activity relationship (SAR) studies providing insights into the influence of different substituents on the molecules' activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide have been investigated using various spectroscopic and computational methods. Vibrational spectroscopic studies, including FTIR and FT-Raman, along with ab initio and DFT calculations, have been used to assign vibrational modes and analyze the compound's electronic structure . UV-visible spectroscopy and time-dependent DFT methods have been employed to determine electronic properties such as HOMO and LUMO energies and absorption wavelengths . Additionally, Hirshfeld surface analysis and DFT computational studies have been conducted to explore intermolecular interactions and the compound's potential for non-linear optical properties .

Applications De Recherche Scientifique

Synthèse des 1,3,4-oxadiazoles et des 1,3,4-thiadiazoles

La benzothiohydrazide est utilisée dans la synthèse des 1,3,4-oxadiazoles et des 1,3,4-thiadiazoles. Ces composés ont diverses applications en chimie médicinale en raison de leurs activités biologiques variées .

Complexes de métaux de transition actifs contre les bactéries

Elle sert de ligand dans la préparation de complexes de métaux de transition actifs contre les bactéries. Le ligand N’-[2-(2-Phényl hydrazinyl) Phényl] this compound a été synthétisé et caractérisé à cette fin .

Nanomédecine

Les dérivés de la this compound peuvent être utilisés en nanomédecine, en particulier dans la synthèse et la fonctionnalisation de nanoparticules métalliques aux propriétés antimicrobiennes .

Mécanisme D'action

Target of Action

Benzothiohydrazide is an analogue of the anti-tubercular agent Isoniazid . It exhibits anti-tubercular activity, with minimum inhibitory concentrations (MICs) of 132 μM and 264 μM for M. tuberculosis wild type (H37Rv) and clinical mutant strains (IC1 and IC2), respectively .

Mode of Action

tuberculosis . This disruption in cell wall synthesis leads to the death of the bacteria.

Biochemical Pathways

tuberculosis . Mycolic acids are unique, long-chain fatty acids found in the cell walls of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of these bacteria.

Result of Action

The primary result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of mycolic acids, this compound weakens the bacterial cell wall, leading to cell lysis and death .

Propriétés

IUPAC Name |

benzenecarbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNALOBAQBMAHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391798 | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20605-40-7 | |

| Record name | Benzenecarbothioic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminobenzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)